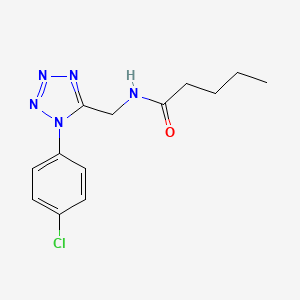

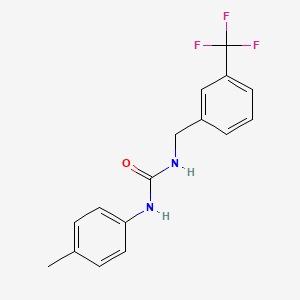

![molecular formula C18H19N3O5S B2499631 ethyl 4-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899749-44-1](/img/structure/B2499631.png)

ethyl 4-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The compound was synthesized as part of a series of triazole-pyrimidine-based compounds . The synthesis process involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mass was poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of the compound was established using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Chemical Reactions Analysis

The compound was part of a series of reactions that resulted in the synthesis of a series of novel triazole-pyrimidine-based compounds . The reaction involved the use of phosphorus oxychloride and nitric acid .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were determined using a variety of techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of 5-Methyl-4-thiopyrimidine Derivatives : New 4-thiopyrimidine derivatives were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. Their structures were characterized by various spectroscopic methods and single-crystal X-ray diffraction, revealing distinct features in hydrogen-bond interactions and molecular conformation. These compounds have been studied for their cytotoxicity against cancer cell lines, providing insights into the relationship between structure and biological activity (Stolarczyk et al., 2018).

Nonlinear Optical Organic Crystals : Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate was studied for its nonlinear optical properties. The synthesis, structural evaluation, and nonlinear optical analysis were performed, showcasing its potential in optical applications (Dhandapani et al., 2017).

Antimicrobial and Enzyme Assay : A study reported the synthesis of novel chromone-pyrimidine coupled derivatives and evaluated their antimicrobial activity. The most potent antibacterial and antifungal compounds were identified, and their mode of action was predicted through enzyme assay studies and molecular docking, indicating potential as oral drug candidates (Tiwari et al., 2018).

Biological Applications

Cytotoxic Activity : The cytotoxic activity of novel thiopyrimidine derivatives was explored against various cancer cell lines. The study highlighted the importance of structural variations on biological activity, offering insights into the design of new anticancer agents (Stolarczyk et al., 2018).

Antioxidant Activity : Research on the synthesis of pyrano-pyrimidines and multi-substituted γ-pyrans revealed some compounds with promising antioxidant activities. This work emphasizes the role of these derivatives in combating oxidative stress-related diseases (El-bayouki et al., 2014).

Antimicrobial Activity : Various studies have synthesized and tested the antimicrobial activity of pyrimidine derivatives, highlighting their potential as antibacterial and antifungal agents. These findings contribute to the development of new antimicrobial drugs to combat resistant strains of bacteria and fungi (Azab et al., 2013).

Mechanism of Action

The compound showed promising neuroprotective and anti-inflammatory properties . It was found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Properties

IUPAC Name |

ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-4-26-17(24)15-10(2)19-18(25)21-16(15)27-9-14(23)20-13-7-5-12(6-8-13)11(3)22/h5-8H,4,9H2,1-3H3,(H,20,23)(H,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYBBWUFMNVZOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2499548.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)

![2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2499555.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)

![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)

![4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2499568.png)

![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)